molecular formula C26H28N2O2 B4575926 2-benzyl-N,N'-bis(3,5-dimethylphenyl)malonamide

2-benzyl-N,N'-bis(3,5-dimethylphenyl)malonamide

Cat. No.: B4575926
M. Wt: 400.5 g/mol
InChI Key: AKIFWLFAUHEFJC-UHFFFAOYSA-N
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Description

2-benzyl-N,N'-bis(3,5-dimethylphenyl)malonamide, commonly known as BMDM, is a chemical compound that belongs to the class of malonamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including analytical chemistry, separation science, and nuclear fuel reprocessing.

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical Reduction Studies : Research has shown that certain compounds with similar structural characteristics to 2-benzyl-N,N'-bis(3,5-dimethylphenyl)malonamide exhibit interesting electrochemical behaviors. For instance, studies on bis(2-phenyl-3-indolinone)-azine in dimethylformamide solution reveal reversible electrochemical reduction steps, highlighting potential applications in electrochemical sensors and devices (Andruzzi et al., 1970).

Organometallic Chemistry

  • Synthesis of Organometallic Compounds : Research has explored the synthesis of sterically encumbered systems for two low-coordinate phosphorus centers using compounds with structural similarities to this compound, indicating potential applications in the development of novel materials with unique electronic properties (Shah et al., 2000).

Pharmaceutical Chemistry

  • Antibacterial and Enzyme Inhibition : Research on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, which are structurally related to this compound, has demonstrated significant antibacterial properties and α-glucosidase enzyme inhibition, suggesting potential pharmaceutical applications (Abbasi et al., 2016).

Luminescent Materials

  • Luminescent Chelates : Studies on luminescent chelates of europium (III) with structurally related compounds demonstrate the potential of this compound in the development of luminescent materials for various applications, such as sensors and display technologies (Latva et al., 1996).

Synthetic Chemistry

  • Synthesis of Bis-1,2,3-Triazole Derivatives : The synthesis of novel bis-1,2,3-triazole derivatives from compounds structurally related to this compound has been researched, showcasing applications in the synthesis of new chemical entities with potential biological activity (Reddy et al., 2016).

Material Science

  • Photocyclization in Cyclodextrin Cavity : Studies have shown that compounds similar to this compound can increase photocyclization quantum yield when included in a cyclodextrin cavity, suggesting applications in the development of photoresponsive materials (Takeshita & Irie, 1997).

Properties

IUPAC Name

2-benzyl-N,N'-bis(3,5-dimethylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-17-10-18(2)13-22(12-17)27-25(29)24(16-21-8-6-5-7-9-21)26(30)28-23-14-19(3)11-20(4)15-23/h5-15,24H,16H2,1-4H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIFWLFAUHEFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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